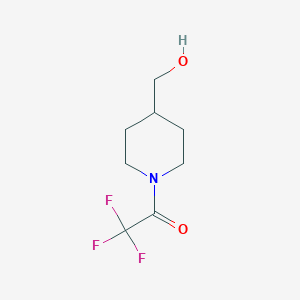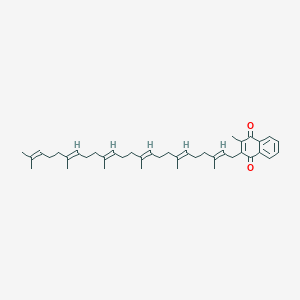
Menaquinone 6
Vue d'ensemble
Description
- Menaquinone 6 (MK-6) est un sous-type de vitamine K2, qui fait partie de la famille plus large de la vitamine K. Il joue un rôle crucial dans divers processus biologiques, en particulier dans la coagulation sanguine et la santé osseuse.
- Contrairement à la vitamine K1 (phylloquinone), qui se trouve principalement dans les légumes-feuilles verts, MK-6 est synthétisé à la fois par les tissus et les bactéries. Il est communément présent dans les produits animaux et les aliments fermentés .
Applications De Recherche Scientifique
- MK-6 has diverse applications:
Bone Health: MK-6 contributes to bone mineralization by activating osteocalcin, a protein involved in bone formation.
Cardiovascular Health: Some studies suggest that MK-6 may help prevent arterial calcification and reduce the risk of cardiovascular diseases.
Neuroprotection: Emerging research explores its potential role in neurodegenerative conditions like Parkinson’s disease.
Mécanisme D'action
Target of Action
Menaquinone 6, also known as Vitamin K2, is a major isoprenoid quinone found in bacteria . It plays an essential role as an electron carrier in the bacterial respiratory chain . The primary targets of this compound are the enzymes involved in electron transport and ATP generation in all Gram-positive, and anaerobically respiring Gram-negative bacteria .
Mode of Action
It is known to be involved in the electron transport chain, where it acts as an electron carrier . It is suspected to interact with the isoprenyl side chain to draw the chain into the active site to allow the catalytic reaction to occur . This interaction is crucial for the functioning of the electron transport chain and ATP generation .
Biochemical Pathways
This compound is involved in the biosynthesis of menaquinone, a process that is essential for the functioning of the electron transport chain in bacteria . The biosynthetic pathway of this compound within Bacillus subtilis consists of the glycolytic pathway (EMP), the pentose phosphate pathway (HMP), the 2-methyl-d-erythritol-4-phosphate pathway (MEP), and the menaquinone synthesis pathway (MK) . By inhibiting menaquinone production in target organisms, bactericidal action can be achieved irrespective of the organisms’ growth phase .
Pharmacokinetics
For example, Orlistat can cause a decrease in the absorption of this compound, resulting in a reduced serum concentration and potentially a decrease in efficacy .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in the electron transport chain. By acting as an electron carrier, it facilitates the generation of ATP, which is essential for cellular energy production . Furthermore, it has been suggested that this compound may have a role in suppressing growth in cancer cells via cell-cycle arrest, autophagy, and apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to light, especially ultraviolet (UV) light, atmospheric oxygen, and elevated temperatures may encourage the geometric isomerization of isoprenoid residues in the side chain of this compound, resulting in the formation of cis isomers . Moreover, the stability of all-trans this compound was examined during 8 weeks of storage at a low temperature with minimal oxygen exposure in the absence of light. Negligible change in the all-trans this compound concentration occurred, suggesting it is reasonably stable during prolonged storage in this environment .
Orientations Futures
The increased global demand for MK-6 has inspired interest in novel production strategies . With the advancements in synthetic biology, microbial synthesis of food is considered to be an efficient alternate approach that could permit quick food biosynthesis in an eco-friendly method . Further studies are necessary to clarify the roles of MK-6 on the immune system .
Analyse Biochimique
Biochemical Properties
Menaquinone 6 is involved in several biochemical reactions. It acts as an electron carrier in photosynthesis and plays a significant role in the treatment and prevention of diseases such as cardiovascular disease and osteoporosis . It interacts with various enzymes, proteins, and other biomolecules, mediating electron transfer reactions between membrane-bound protein complexes within the electron transport chain .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by participating in numerous physiological processes, including blood coagulation . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a key player in electron transport and ATP generation in all Gram-positive, and anaerobically respiring Gram-negative bacteria . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that endogenous this compound has no circadian rhythm in individuals .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from chorismate and 2-ketoglutarate in a seven-step process . This process involves various enzymes and cofactors, and it can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Its absorption, transportation, and distribution are influenced by lipids
Subcellular Localization
Current studies suggest that certain enzymes involved in the biosynthesis of this compound are associated with distinct regions of the plasma membrane
Méthodes De Préparation
- MK-6 peut être synthétisé par différentes voies, notamment la conversion bactérienne de la vitamine K1 (phylloquinone) et la synthèse chimique.
- Les méthodes de production industrielle impliquent des processus de fermentation, où des bactéries spécifiques (telles que Bacillus subtilis) produisent MK-6.
- Les conditions de réaction et les voies de synthèse spécifiques peuvent varier en fonction de la méthode de production.
Analyse Des Réactions Chimiques
- MK-6 subit des réactions typiques des composés de la vitamine K, notamment l'oxydation, la réduction et la substitution.
- Les réactifs courants comprennent les enzymes impliquées dans le métabolisme de la vitamine K, telles que la réductase de l'époxyde de la vitamine K (VKOR) et la gamma-glutamyl carboxylase.
- Les principaux produits formés comprennent les protéines carboxylées (par exemple, les facteurs de coagulation) qui dépendent des modifications post-traductionnelles dépendantes de la vitamine K.
Applications de la recherche scientifique
- MK-6 a des applications diverses:
Santé osseuse: MK-6 contribue à la minéralisation osseuse en activant l'ostéocalcine, une protéine impliquée dans la formation osseuse.
Santé cardiovasculaire: Certaines études suggèrent que MK-6 pourrait aider à prévenir la calcification artérielle et à réduire le risque de maladies cardiovasculaires.
Neuroprotection: La recherche émergente explore son rôle potentiel dans les maladies neurodégénératives comme la maladie de Parkinson.
Mécanisme d'action
- MK-6 fonctionne comme un cofacteur de la gamma-glutamyl carboxylase, qui carboxyle des protéines spécifiques. La carboxylation est essentielle à leur activité biologique.
- Les cibles moléculaires comprennent les facteurs de coagulation (par exemple, la prothrombine) et l'ostéocalcine.
- L'action de MK-6 implique la modification des résidus de glutamate en résidus de gamma-carboxyglutamate (Gla), permettant la liaison au calcium et la fonction protéique.
Comparaison Avec Des Composés Similaires
- MK-6 est unique en raison de sa longueur de chaîne isoprénoïde intermédiaire (généralement six unités isopréniques).
- D'autres ménaquinones (MK-n) comprennent MK-4 (menatetrenone), MK-7, MK-8 et MK-9. Chacun a des propriétés et des rôles biologiques distincts.
Propriétés
IUPAC Name |
2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-3-methylnaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H56O2/c1-30(2)16-11-17-31(3)18-12-19-32(4)20-13-21-33(5)22-14-23-34(6)24-15-25-35(7)28-29-37-36(8)40(42)38-26-9-10-27-39(38)41(37)43/h9-10,16,18,20,22,24,26-28H,11-15,17,19,21,23,25,29H2,1-8H3/b31-18+,32-20+,33-22+,34-24+,35-28+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRQBZFETXBLTP-RCIYGOBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H56O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801018975 | |
| Record name | Menaquinone 6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801018975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-81-1 | |
| Record name | Menaquinone 6 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Menaquinone 6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Menaquinone 6 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14936 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Menaquinone 6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801018975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MENAQUINONE 6 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71ANL51TLA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is menaquinone 6 (MK-6) and what is its significance?
A: this compound (MK-6) is a vital electron carrier and a member of the menaquinone family. Often referred to as vitamin K2, it plays a critical role in various biological processes, including electron transport in bacterial respiration and blood coagulation in mammals. While not directly observed in these studies, MK-6's presence in bacteria associated with human health, like Mesosutterella faecium, suggests potential implications for human health. []
Q2: Which bacterial species commonly produce MK-6?
A: MK-6 production is widespread among bacteria. The provided research highlights its presence in diverse genera such as Mesosutterella, Flavobacterium, Chryseobacterium, Salinicoccus, Kordia, Aequorivita, Aurantiacicella, Bizionia, Maribacter, Dokdonia, Myroides, Xanthomarina, Schleiferia, Winogradskyella, Lutaonella, Fluviicola, Curtanaerobium, Flavicella, Psychroflexus, Muriicola, Phaeocystidibacter, Polaribacter, and Flaviramulus. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] These genera encompass species found in diverse environments, from the human gut to marine sediments, highlighting MK-6's ecological importance.
Q3: How is MK-6 identified in bacterial species?
A: Chemotaxonomic analysis, a method used for classifying bacteria based on their chemical composition, helps identify MK-6. Researchers utilize techniques like high-performance liquid chromatography (HPLC) to isolate and identify MK-6 based on its unique chemical properties. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q4: Does the presence of MK-6 provide insights into the biology of a bacterium?
A: Yes, the presence or absence of MK-6 can be a valuable taxonomic marker. For instance, the presence of MK-6, along with other characteristics, helps distinguish Flavobacterium thalpophilum from other closely related Flavobacterium species. [] This information aids in bacterial classification and understanding their evolutionary relationships.
Q5: Are there specific environmental conditions that favor MK-6 production in bacteria?
A: Research suggests environmental factors can influence MK-6 production. For example, Maribacter chungangensis, isolated from a green seaweed, utilizes MK-6 as its sole isoprenoid quinone. [] This finding indicates that MK-6 might play a role in bacterial adaptation to specific ecological niches, like those rich in seaweed.
Q6: Can you elaborate on the role of MK-6 in bacterial respiration?
A6: MK-6 functions as an electron carrier in the bacterial electron transport chain, a crucial process for energy generation. While these studies focus on bacterial identification, understanding MK-6's role in bacterial respiration could offer insights into developing new antimicrobial agents that disrupt this pathway.
Q7: What is the connection between MK-6 and inflammatory bowel disease (IBD)?
A: While MK-6's direct role in IBD requires further investigation, research suggests a potential link. For instance, Mesosutterella faecium, an MK-6 producing bacterium, demonstrated a protective effect against dextran sulfate sodium (DSS)-induced colitis in a murine model. [] This finding implies that MK-6, potentially through modulating gut microbiota composition and function, could influence IBD development.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


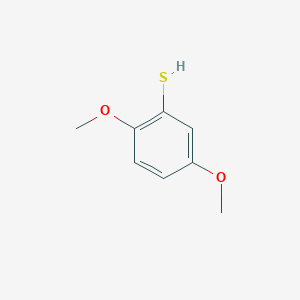
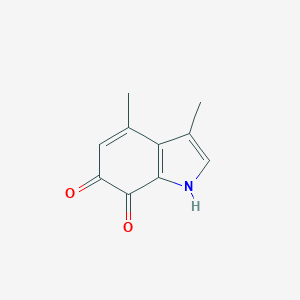
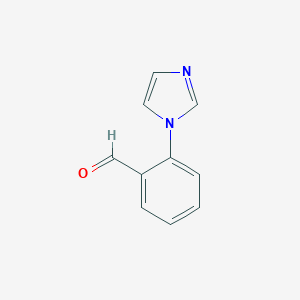
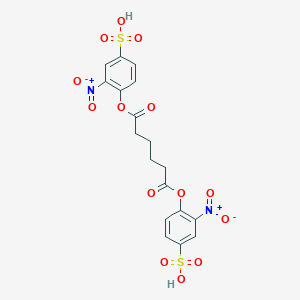

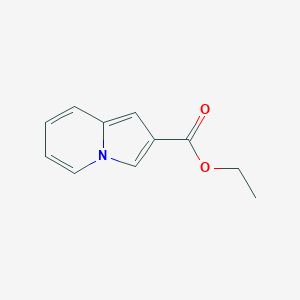
![N-[1-[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B132898.png)






